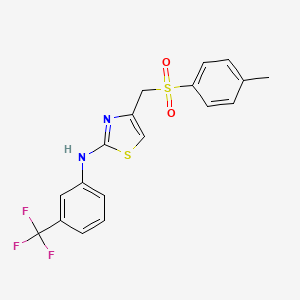

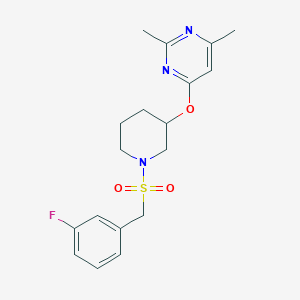

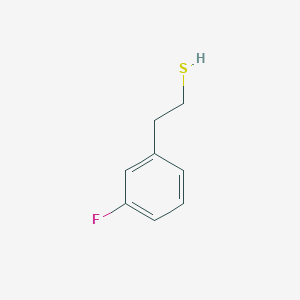

![molecular formula C11H22Cl2N4 B2617730 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride CAS No. 1384427-95-5](/img/structure/B2617730.png)

1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride” is a chemical compound with the CAS Number: 1384427-95-5 . It has a molecular weight of 281.23 . The IUPAC name for this compound is 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N4.2ClH/c1-3-14-7-5-13-11(14)9-15-6-4-12-8-10(15)2;;/h5,7,10,12H,3-4,6,8-9H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram .Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.23 . The compound is solid at room temperature .科学的研究の応用

Corrosion Inhibition

Imidazoline derivatives, such as halogen-substituted variants, have been explored as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies utilize techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy to assess the inhibition efficiency. Theoretical calculations support the observed inhibitive performance, underscoring the potential of imidazoline structures in corrosion prevention applications (Zhang et al., 2015).

Antimicrobial and Antihistaminic Activities

The synthesis and biological evaluation of certain imidazole derivatives have shown promising antihistaminic and antimicrobial properties. These findings are based on the structural analysis and biological assessments of compounds like 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, highlighting the versatility of imidazole-based compounds in medicinal chemistry (Özbey et al., 2001).

Carbon Steel Corrosion Inhibition

Further investigation into imidazoline and its derivatives, such as 1-(2-ethylamino)-2-methylimidazoline, has revealed their effectiveness as corrosion inhibitors for carbon steel in acidic media. These studies leverage potentiodynamic polarization curves and electrochemical impedance spectroscopy to compare the corrosion inhibition efficiency of these compounds, with imidazoline showing significant promise due to its structural features (Cruz et al., 2004).

Antidiabetic Potential

Imidazoline derivatives have been identified as potential antidiabetic agents through their action on glucose homeostasis in rat models of type II diabetes. These compounds, specifically designed and synthesized for their pharmacological evaluation, have shown to improve glucose tolerance, possibly through mechanisms involving insulin secretion stimulation, independent of alpha 2-adrenoceptor blockage. This research underscores the therapeutic potential of imidazoline derivatives in the management of type II diabetes (Rondu et al., 1997).

DNA Damage and Enzyme Inhibition

Copper(II) complexes containing imidazole-rich ligands have demonstrated the ability to promote phosphate diester hydrolysis and DNA damage, offering insights into the biochemical interactions and potential therapeutic applications of these complexes in targeting specific molecular processes (Scarpellini et al., 2003).

Safety and Hazards

作用機序

Target of Action

Mode of Action

It is suggested that it can act as an enzyme substrate to study enzyme kinetics and mechanisms. By observing how enzymes interact with this compound, scientists can gain insights into enzyme specificity and the role of the imidazole ring in biological systems.

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

特性

IUPAC Name |

1-[(1-ethylimidazol-2-yl)methyl]-2-methylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4.2ClH/c1-3-14-7-5-13-11(14)9-15-6-4-12-8-10(15)2;;/h5,7,10,12H,3-4,6,8-9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDMBHMXMNAJFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CN2CCNCC2C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

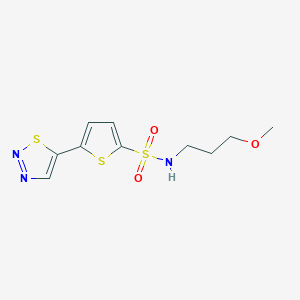

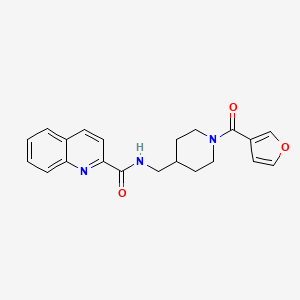

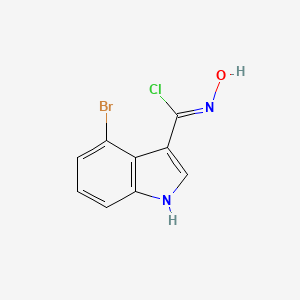

![4-chloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-3-methoxybenzene-1-sulfonamide](/img/structure/B2617648.png)

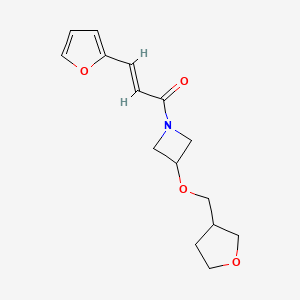

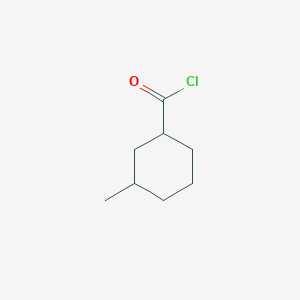

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-hydroxyoctanoate](/img/structure/B2617654.png)

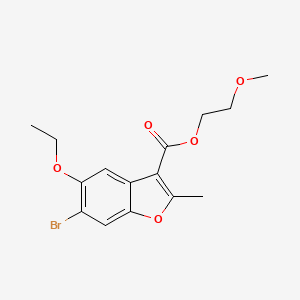

![4'-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2617662.png)